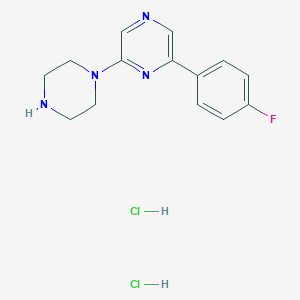

![molecular formula C17H21N5 B6456820 N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 2549042-61-5](/img/structure/B6456820.png)

N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine” is a complex organic compound. It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . This compound is related to trametinib, a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .

科学的研究の応用

Cancer Treatment and Protein Kinase Inhibition

The pyrimidine ring and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have attracted significant interest due to their anticancer properties . These derivatives selectively inhibit protein kinases (PKs), essential enzymes controlling cell growth, differentiation, migration, and metabolism. By targeting PKs, they disrupt cancer cell signaling pathways and inhibit tumor growth. For instance, 3-pyridylfuro[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against GSK-3β, a kinase involved in cancer progression .

Liver Fibrosis and Collagen Synthesis Inhibition

Collagen deposition plays a crucial role in liver fibrosis. Compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and ethyl 3,4-dihydroxybenzoate inhibit collagen synthesis by targeting hepatic stellate cells. Additionally, 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) and nicotinic acid have anti-fibrotic effects by modulating transforming growth factor-β1 (TGF-β1) expression .

PAK4 Inhibition and Cell Proliferation Suppression

The synthesis of 2,4-diaminoquinazoline derivatives, such as 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazolin-4-amine, has led to the discovery of potent PAK4 inhibitors. These compounds exhibit inhibition of A549 cell proliferation, migration, and invasion .

Indole Derivatives and Receptor Binding Affinity

Indole derivatives, which share structural features with pyrimidines, have clinical and biological applications. Their high affinity for multiple receptors makes them valuable for drug development. While not directly related to our compound, understanding indole scaffold properties informs the design of novel derivatives .

特性

IUPAC Name |

N-cyclopropyl-5-(3-piperazin-1-ylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-2-13(10-16(3-1)22-8-6-18-7-9-22)14-11-19-17(20-12-14)21-15-4-5-15/h1-3,10-12,15,18H,4-9H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOQZZCYNZBELJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)C3=CC(=CC=C3)N4CCNCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

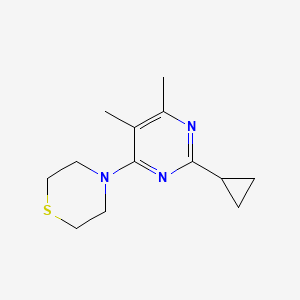

![2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456742.png)

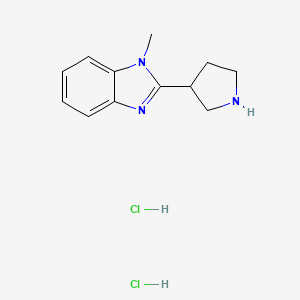

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456756.png)

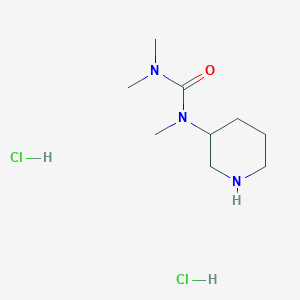

![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)

![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)

![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)

![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)

![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)

![4-(difluoromethyl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456833.png)

![(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456839.png)